![molecular formula C18H19FN2O B5832420 [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone](/img/structure/B5832420.png)
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is an organic compound that features a fluorine atom, a piperazine ring, and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone typically involves the reaction of 3-fluoro-4-nitrobenzene with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by acylation with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the phenylmethanone group.
Substitution: Halogen substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme functions and receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be harnessed to create polymers and coatings with specific characteristics.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
Uniqueness
Compared to similar compounds, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone stands out due to its specific combination of functional groups. The presence of both a fluorine atom and a piperazine ring enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-20-9-11-21(12-10-20)17-8-7-15(13-16(17)19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZEUUEZTUMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
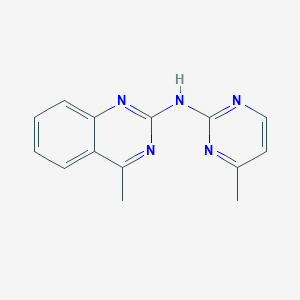
![3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B5832350.png)
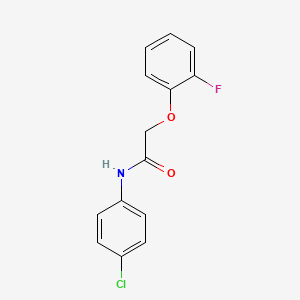
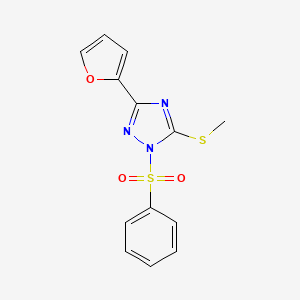
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)

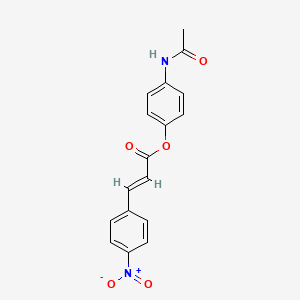
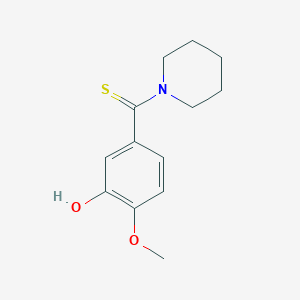
![Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate](/img/structure/B5832413.png)

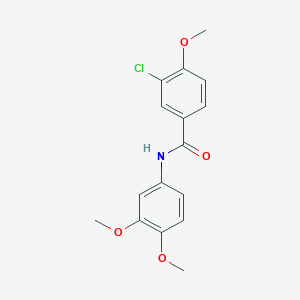
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
